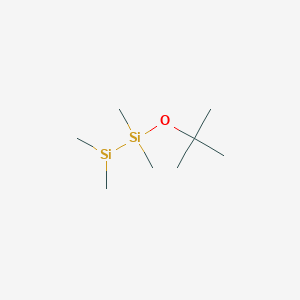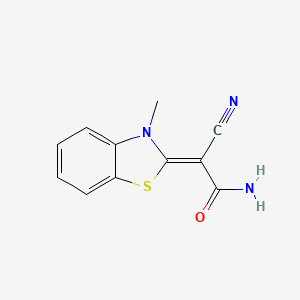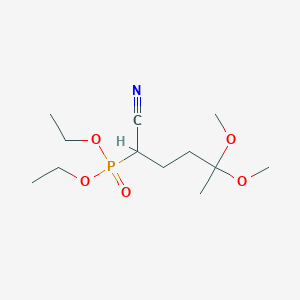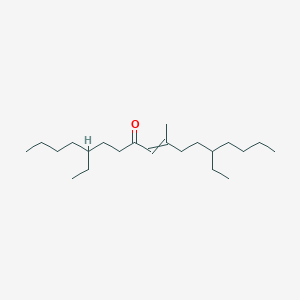
1-Phenyl-4-(3-propan-2-ylphenyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phenyl-4-(3-propan-2-ylphenyl)benzene is an aromatic compound characterized by its unique structure, which includes a benzene ring substituted with a phenyl group and a propan-2-ylphenyl group. This compound is part of a broader class of benzene derivatives known for their diverse applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-4-(3-propan-2-ylphenyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired substitution pattern.
Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity this compound.
化学反应分析
Types of Reactions: 1-Phenyl-4-(3-propan-2-ylphenyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert the compound into its corresponding alkane derivatives.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, elevated temperatures and pressures.
Substitution: HNO3/H2SO4 for nitration, SO3/H2SO4 for sulfonation, and Br2/FeBr3 for bromination.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes.
Substitution: Nitro, sulfonic, and halogenated derivatives.
科学研究应用
1-Phenyl-4-(3-propan-2-ylphenyl)benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying aromatic substitution reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用机制
The mechanism of action of 1-Phenyl-4-(3-propan-2-ylphenyl)benzene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or activating their functions.
Pathways Involved: The specific pathways depend on the functional groups present on the benzene ring and their interactions with biological molecules. For example, nitro derivatives may undergo reduction to form reactive intermediates that can interact with DNA or proteins.
相似化合物的比较
Biphenyl: Consists of two benzene rings connected by a single bond, lacking the propan-2-yl group.
1-Phenyl-2-(3-propan-2-ylphenyl)ethane: Similar structure but with an ethane linker instead of a direct benzene-benzene connection.
1-Phenyl-4-(3-methylphenyl)benzene: Similar structure but with a methyl group instead of a propan-2-yl group.
Uniqueness: 1-Phenyl-4-(3-propan-2-ylphenyl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the propan-2-yl group can influence the compound’s reactivity, solubility, and potential biological activity, distinguishing it from other benzene derivatives.
属性
CAS 编号 |
128007-63-6 |
|---|---|
分子式 |
C21H20 |
分子量 |
272.4 g/mol |
IUPAC 名称 |
1-phenyl-4-(3-propan-2-ylphenyl)benzene |
InChI |
InChI=1S/C21H20/c1-16(2)20-9-6-10-21(15-20)19-13-11-18(12-14-19)17-7-4-3-5-8-17/h3-16H,1-2H3 |
InChI 键 |
WAQRGSRRLYEOML-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC=CC(=C1)C2=CC=C(C=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(4-{[5-(1,3-Dioxolan-2-yl)pentyl]oxy}phenyl)butan-2-one](/img/structure/B14280101.png)


![1,3,4-Oxadiazole, 2-(2-furanyl)-5-[4-(5-phenyl-2-oxazolyl)phenyl]-](/img/structure/B14280113.png)
![({[(Benzyloxy)carbonyl]amino}methyl)(hydroxymethyl)oxophosphanium](/img/structure/B14280114.png)


![Butanoic acid, 4-[[4-(acetyloxy)phenyl]amino]-4-oxo-](/img/structure/B14280130.png)
![3-[(4-Chlorophenyl)methylidene]-1H-2-benzopyran-4(3H)-one](/img/structure/B14280135.png)





